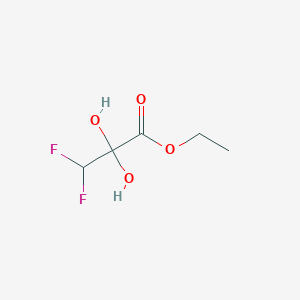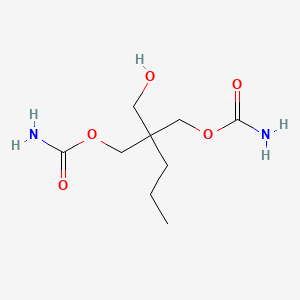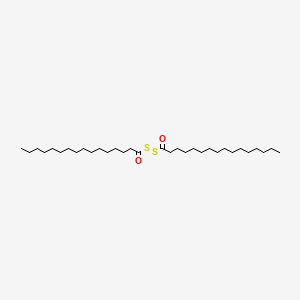
Palmitoyl Disulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palmitoyl Disulfide is a compound that features a disulfide bond between two palmitoyl groups Palmitoyl groups are derived from palmitic acid, a common saturated fatty acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Palmitoyl Disulfide can be synthesized through the oxidation of palmitoyl thiol. The reaction typically involves the use of an oxidizing agent such as hydrogen peroxide or iodine in an organic solvent like dichloromethane. The reaction conditions often require a controlled temperature and pH to ensure the formation of the disulfide bond without over-oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and advanced purification techniques like chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Palmitoyl Disulfide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can break the disulfide bond, leading to the formation of sulfonic acids.
Reduction: The disulfide bond can be reduced back to thiols using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: The disulfide bond can participate in nucleophilic substitution reactions, where a nucleophile attacks the sulfur atom, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Solvents: Dichloromethane, ethanol.
Major Products Formed
Sulfonic Acids: Formed through oxidation.
Thiols: Formed through reduction.
Substituted Disulfides: Formed through nucleophilic substitution.
Scientific Research Applications
Chemistry
In chemistry, Palmitoyl Disulfide is used as a reagent for introducing disulfide bonds into other molecules. This can be useful in the synthesis of complex organic compounds and in the study of disulfide bond formation and cleavage.
Biology
In biological research, this compound is used to study protein palmitoylation, a post-translational modification where palmitic acid is added to cysteine residues in proteins. This modification can affect protein localization, stability, and function.
Medicine
In medicine, this compound has potential applications in drug delivery systems. The disulfide bond can be used to create prodrugs that release the active drug in response to the reducing environment inside cells.
Industry
In the industrial sector, this compound is used in the formulation of cosmetics and personal care products
Mechanism of Action
The mechanism of action of Palmitoyl Disulfide involves the formation and cleavage of disulfide bonds. In biological systems, this can affect the structure and function of proteins by altering their conformation and stability. The disulfide bond can be cleaved in the presence of reducing agents, leading to the release of the palmitoyl groups and the formation of thiols.
Comparison with Similar Compounds
Similar Compounds
Palmitoyl Thiol: Similar in structure but contains a thiol group instead of a disulfide bond.
Stearoyl Disulfide: Contains a disulfide bond between two stearoyl groups, which are derived from stearic acid.
Lauryl Disulfide: Contains a disulfide bond between two lauryl groups, which are derived from lauric acid.
Uniqueness
Palmitoyl Disulfide is unique due to its specific chain length and the presence of a disulfide bond. This gives it distinct chemical properties and reactivity compared to other similar compounds. Its applications in protein modification and drug delivery are particularly noteworthy.
Properties
Molecular Formula |
C32H62O2S2 |
|---|---|
Molecular Weight |
543.0 g/mol |
IUPAC Name |
S-hexadecanoylsulfanyl hexadecanethioate |
InChI |
InChI=1S/C32H62O2S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(33)35-36-32(34)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3 |
InChI Key |
MQPSNXWBUPIDQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)SSC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine](/img/structure/B13343418.png)
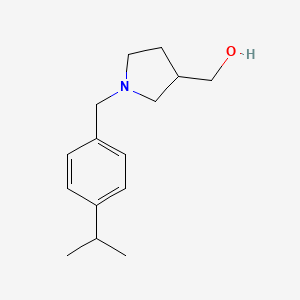
![6-Bromo-1-methyl-1,4-dihydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B13343429.png)
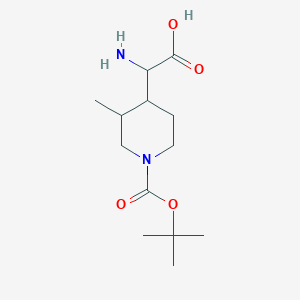
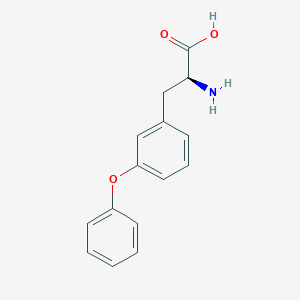

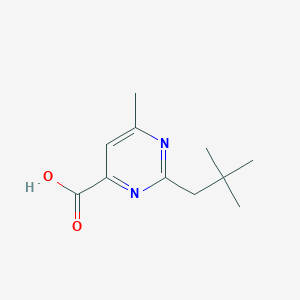

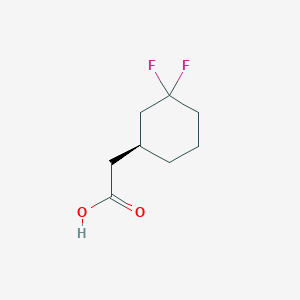
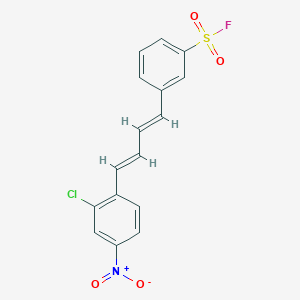

![4-{[(2-Chloro-4-nitrobenzyl)carbamoyl]amino}benzenesulfonyl fluoride](/img/structure/B13343497.png)
